

# 2-Amino-6-bromopyridine Hirshfeld surface analysis supramolecular forces

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## Compound Focus: 2-Amino-6-bromopyridine

CAS No.: 19798-81-3

Cat. No.: S665591

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## Experimental Data from a Related Compound

A 2025 study synthesized and analyzed the organic/inorganic hybrid compound **bis(2-amino-6-bromopyridinium) tetrachloridocuprate(II)**, or  $(\text{HABPy})_2[\text{CuCl}_4]$ , where **2-amino-6-bromopyridine** (HABPy) is protonated to form the cation [1].

The crystal structure consists of organic  $(\text{HABPy})^+$  cation layers alternating with inorganic  $[\text{CuCl}_4]^{2-}$  anion layers. These are interconnected by a 3D network of supramolecular forces [1]. The Hirshfeld surface analysis was used to quantify these intermolecular interactions.

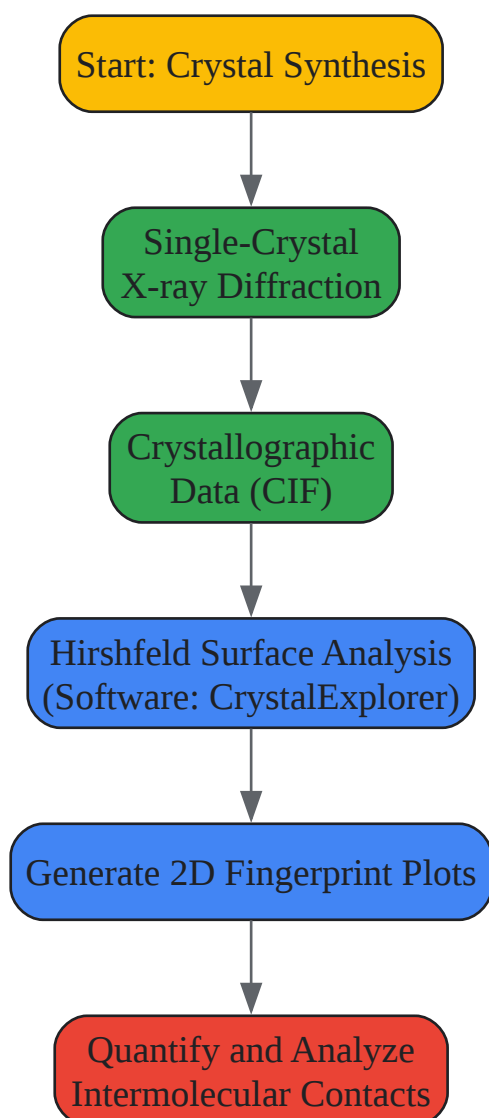
The table below summarizes the key interactions identified:

Interaction Type	Contribution to Hirshfeld Surface (%)	Role in Crystal Packing
N-H...Cl	Information missing	Primary hydrogen bond connecting organic cations and inorganic anions [1].
Other H-Bonds	Information missing	Additional hydrogen bonding (e.g., N-H...N, C-H...Cl) further stabilizes structure [1].

Interaction Type	Contribution to Hirshfeld Surface (%)	Role in Crystal Packing
<b><math>\pi</math>-Stacking</b>	Information missing	Interactions between aromatic rings of pyridinium cations [1].
<b>Halogen Bonds</b>	Information missing	Potential role of bromine substituents [1].

## Detailed Experimental Protocol

The following workflow outlines the key steps for performing a Hirshfeld surface analysis, as used in the cited study [1].



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The specific experimental conditions from the research are [1]:

- **Synthesis:** The compound was synthesized from aqueous HCl solutions containing  $\text{Cu}(\text{OAc})_2$  and **2-amino-6-bromopyridine**, yielding 77% of orange-red crystals.
- **Crystallography:** Single-crystal X-ray diffraction determined the structure crystallizes in the monoclinic, centrosymmetric space group  $C2/c$ .
- **Software:** Hirshfeld surface analysis and generation of 2D fingerprint plots were performed using **CrystalExplorer** [1]. This software uses the crystallographic information file (.cif) to create the surfaces and quantify interactions based on  $d_e$  (distance from the surface to the nearest external nucleus) and  $d_i$  (distance to the nearest internal nucleus) [2].

## Research Context and Further Guidance

It's worth noting that Hirshfeld surface analysis is a standard modern technique for quantifying and visualizing crystal packing. A foundational paper highlights that this method allows for an unbiased analysis of all intermolecular contacts in a crystal structure, moving beyond selected, supposedly "important" interactions [2].

To perform a similar analysis on your specific compound:

- The first and most crucial step is to grow a high-quality single crystal suitable for X-ray diffraction.
- Once you have the crystallographic data, you can use the software protocol above to analyze the supramolecular forces specific to your crystal structure of **2-amino-6-bromopyridine**.

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## References

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2. - CrystEngComm (RSC Publishing) DOI... Hirshfeld surface analysis [pubs.rsc.org]

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